Lipophilicity Gain: CF3 vs. CH3 Analog
The replacement of the 8-methyl group with an 8-trifluoromethyl group results in a calculated lipophilicity increase of +1.01 log units (XLOGP3 = 2.99 vs. 1.98) when comparing 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol to its closest commercially available analog, 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol [1]. This difference is substantial in medicinal chemistry terms and predicts significantly altered blood-brain barrier permeability and tissue distribution profiles.
| Evidence Dimension | Calculated Lipophilicity (XLOGP3) |
|---|---|
| Target Compound Data | XLOGP3 = 2.99 |
| Comparator Or Baseline | 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol: XLOGP3 = 1.98 |
| Quantified Difference | ΔXLOGP3 = +1.01 (1.5-fold increase in logP) |
| Conditions | In silico calculation performed using SwissADME (Swiss Institute of Bioinformatics) on neutral species canonical SMILES. Date of calculation: 2026-05-02. |
Why This Matters
Lipophilicity is a key driver of CNS penetration, non-specific binding, and clearance; a logP shift of this magnitude directly informs go/no-go decisions in neuroscience hit-to-lead programs.
- [1] SwissADME. Pharmacokinetics and Drug-Likeness Prediction Web Tool. Swiss Institute of Bioinformatics. Available at: http://www.swissadme.ch/ (accessed 2026-05-02). Comparative calculations performed for 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol (SMILES: C1C[C@@H]2CN(C[C@H]1C2(C(F)(F)F)O)CC3=CC=CC=C3) and 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol (SMILES: C1C[C@@H]2CN(C[C@H]1C2(C)O)CC3=CC=CC=C3). View Source
